2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid
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Overview
Description
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid involves several steps. . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s potential biological activities make it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It has been used as a herbicide for weed control.
Mechanism of Action
The mechanism by which 2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity, potentially interfering with cellular processes and enzyme functions. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(3,5-Dinitro-2-hydroxyphenoxy)acetic acid can be compared with other similar compounds such as:
2,4-Dinitrophenol: Another nitro-substituted phenol with similar herbicidal properties.
2,4,6-Trinitrophenol:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other nitro-substituted phenols.
Properties
IUPAC Name |
2-(2-hydroxy-3,5-dinitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O8/c11-7(12)3-18-6-2-4(9(14)15)1-5(8(6)13)10(16)17/h1-2,13H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAQEAIWJTPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)OCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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